[(S)-1-Bromoethyl]benzene
CAS No.: 3756-40-9
Cat. No.: VC8179537
Molecular Formula: C8H9B
Molecular Weight: 185.06 g/mol
* For research use only. Not for human or veterinary use.
![[(S)-1-Bromoethyl]benzene - 3756-40-9](/images/structure/VC8179537.png)
Specification
CAS No. | 3756-40-9 |
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Molecular Formula | C8H9B |
Molecular Weight | 185.06 g/mol |
IUPAC Name | [(1S)-1-bromoethyl]benzene |
Standard InChI | InChI=1S/C8H9Br/c1-7(9)8-5-3-2-4-6-8/h2-7H,1H3/t7-/m0/s1 |
Standard InChI Key | CRRUGYDDEMGVDY-ZETCQYMHSA-N |
Isomeric SMILES | C[C@@H](C1=CC=CC=C1)Br |
SMILES | CC(C1=CC=CC=C1)Br |
Canonical SMILES | CC(C1=CC=CC=C1)Br |
Introduction
Structural and Stereochemical Properties
Molecular Architecture
The [(S)-1-Bromoethyl]benzene molecule comprises a benzene ring bonded to a brominated ethyl group. The bromine atom is attached to the chiral center of the ethyl chain, resulting in the (S)-configuration. Key structural features include:
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18 bonds: 9 non-hydrogen bonds (6 aromatic, 1 rotatable C–C bond) .
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Stereochemistry: The (S)-configuration is defined by the Cahn-Ingold-Prelog priority rules, with the bromine atom occupying the lowest priority position.
Table 1: Structural Descriptors of [(S)-1-Bromoethyl]benzene
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₉Br | |
Molecular Weight | 185.06 g/mol | |
SMILES | CC@@HC₁=CC=CC=C₁ | |
InChIKey | CRRUGYDDEMGVDY-ZETCQYMHSA-N | |
Rotatable Bonds | 1 |
Spectroscopic and Physical Properties
The compound’s physical characteristics are critical for laboratory handling:
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Solubility: Likely soluble in organic solvents like dichloromethane or ether, though experimental data remain scarce.
Synthesis and Industrial Production
Table 2: Supplier Specifications
Supplier | Purity | Price (100g) | Storage Conditions |
---|---|---|---|
TCI Chemicals | >95% | $98.00 | 0–10°C, inert gas |
Win-Win Chemical | 98% e.e. | $1.90/g | Dry, cool environment |
Applications in Organic Synthesis
Asymmetric Alkylation
The bromine atom’s electronegativity and the chiral center make [(S)-1-Bromoethyl]benzene a potent electrophile in SN2 reactions. For example:
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Pharmaceutical Intermediates: Synthesis of (S)-ibuprofen via nucleophilic displacement with a carboxylate anion.
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Ligand Preparation: Chiral phosphines or amines for transition-metal catalysis .
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl-ethyl bond formation, though the bromide’s steric hindrance may require optimized conditions .
Parameter | Value | Source |
---|---|---|
Flash Point | 96°C | |
Hazard Statements | H315, H319 | |
Precautionary Measures | P264, P280, P305+P351+P338 |
Research Frontiers and Challenges
Enantioselective Synthesis
Recent efforts focus on improving e.e. through biocatalysis or flow chemistry. For instance, immobilized lipases have achieved 99% e.e. in related bromoethylarenes .
Environmental Impact
As a brominated compound, environmental persistence and toxicity warrant study. Biodegradation pathways remain uncharacterized.
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